molecular formula C14H21N3O B1525996 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide CAS No. 1273825-09-4

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

Cat. No.: B1525996
CAS No.: 1273825-09-4
M. Wt: 247.34 g/mol
InChI Key: GVMZVRSTIMEYRO-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methyl group, and a piperidinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. The amino group and the piperidinyl group are then introduced through subsequent reactions. Common reagents used in these reactions include acyl chlorides, amines, and bases. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study protein interactions and enzyme activities. Its structural similarity to certain biological molecules allows it to be used as a probe or inhibitor in biochemical assays.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be exploited to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-Amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: A structural isomer with a different position of the piperidinyl group.

  • 4-Amino-N-methyl-N-(1-ethylpiperidin-3-yl)benzamide: A compound with an ethyl group instead of a methyl group on the piperidinyl ring.

  • 4-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)benzamide: A compound with an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness: 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Its structural features make it distinct from other similar compounds, allowing it to be used in specialized applications.

Properties

IUPAC Name

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16-9-3-4-13(10-16)17(2)14(18)11-5-7-12(15)8-6-11/h5-8,13H,3-4,9-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMZVRSTIMEYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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